molecular formula C23H18N2O3S B11646898 ethyl 2-{[(2E)-2-cyano-3-phenylprop-2-enoyl]amino}-5-phenylthiophene-3-carboxylate

ethyl 2-{[(2E)-2-cyano-3-phenylprop-2-enoyl]amino}-5-phenylthiophene-3-carboxylate

Cat. No.: B11646898
M. Wt: 402.5 g/mol
InChI Key: WXSXZSXSMPOKDK-QGOAFFKASA-N
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Description

ETHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE is an organic compound with a complex structure that includes a thiophene ring, a cyano group, and phenyl groups

Preparation Methods

The synthesis of ETHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxaldehyde with cyanoacetic acid ethyl ester in the presence of a base such as piperidine. The reaction is carried out in ethanol, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

ETHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyano group and phenyl rings allow it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar compounds to ETHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE include:

The uniqueness of ETHYL 2-[(2E)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C23H18N2O3S

Molecular Weight

402.5 g/mol

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-phenylprop-2-enoyl]amino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C23H18N2O3S/c1-2-28-23(27)19-14-20(17-11-7-4-8-12-17)29-22(19)25-21(26)18(15-24)13-16-9-5-3-6-10-16/h3-14H,2H2,1H3,(H,25,26)/b18-13+

InChI Key

WXSXZSXSMPOKDK-QGOAFFKASA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=CC=C3)/C#N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(=CC3=CC=CC=C3)C#N

Origin of Product

United States

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